![molecular formula C19H23FN4O2 B6576653 5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 1396630-55-9](/img/structure/B6576653.png)
5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a fluorophenyl group, a piperazine ring, and an oxazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The fluorophenyl group may contribute to the compound’s lipophilicity, which could affect its biological activity . The piperazine ring is a common feature in many pharmaceuticals and is known to influence binding to various biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the oxazole ring might undergo reactions typical of heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
- Antimicrobial and Antitubercular Properties Piperazine and pyrazole derivatives, including our compound of interest, have demonstrated potential antimicrobial and antitubercular properties. These properties are crucial in combating infectious diseases caused by bacteria and mycobacteria.
- MDA served as a biomarker for oxidative injury, highlighting the compound’s potential neurotoxicity .
- Understanding the modulation of plant hormones can have implications for agriculture and crop yield .
Neurotoxic Potential and Behavioral Effects
Growth Inhibition of Ciprofloxacin-Resistant Pseudomonas aeruginosa (CRPA)
Plant Hormone Modulation
Formal Anti-Markovnikov Alkene Hydromethylation
Other Pharmacological Activities
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential biological activities associated with compounds containing similar structures , it is possible that this compound could have a variety of effects at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c20-15-3-5-16(6-4-15)24-11-9-23(10-12-24)8-7-21-19(25)17-13-18(26-22-17)14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJRNNMXFXKHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isoxazole-3-carboxamide |
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